molecular formula C7H8BrN B082478 3-Bromobenzylamine CAS No. 10269-01-9

3-Bromobenzylamine

Cat. No. B082478
CAS RN: 10269-01-9
M. Wt: 186.05 g/mol
InChI Key: SUYJXERPRICYRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromobenzylamine and related compounds can be achieved through several methods. For example, a facile synthesis approach involves the CuI-catalyzed coupling of 2-bromobenzylamines and α-amino acids, followed by condensative cyclization, to produce 1,4-benzodiazepin-3-ones in moderate yields (Wang et al., 2009). Additionally, synthesis methods often involve the use of palladium-assisted formation of carbon-carbon bonds, where orthometalated complex formation followed by metathetical reactions with NaBr affords bromo-bridging dimers (Vicente et al., 1999).

Molecular Structure Analysis

Molecular structure analysis of 3-Bromobenzylamine derivatives reveals detailed insights into their configuration and electronic properties. For instance, spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV–Visible have been utilized to characterize compounds like (E)-1-(3-bromobenzylidene)semicarbazide, highlighting its molecular geometry, vibrational wavenumbers, and electronic transitions (Raja et al., 2017).

Chemical Reactions and Properties

3-Bromobenzylamine and its derivatives participate in various chemical reactions, demonstrating a range of reactivities. For example, they can undergo palladium-catalyzed cross-coupling reactions or convert to other heterocycles through simple operations, indicating their versatility in synthetic chemistry (Zheng et al., 2019). Their reaction mechanisms often involve radical processes or nucleophilic substitution reactions, showcasing the complexity and diversity of chemical transformations they can undergo.

Physical Properties Analysis

The physical properties of 3-Bromobenzylamine and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for their applications in chemical synthesis. These properties are determined through experimental techniques like X-ray diffraction analysis, which provides detailed information on the crystal structure and molecular packing (Polo et al., 2019).

Scientific Research Applications

  • Chemical Research : 3-Bromobenzylamine is often used in chemical research, particularly in the field of organic synthesis . It can act as a building block in the synthesis of various organic compounds .

  • Material Science : In material science, 3-Bromobenzylamine could potentially be used in the creation of new materials. Its properties, such as its molecular formula (CHBrN), average mass (186.049 Da), and mono isotopic mass (184.984009 Da), make it a useful compound in this field .

  • Industrial Manufacturing : 3-Bromobenzylamine can be used in the manufacturing of other chemicals. For instance, it can be used in the production of certain dyes .

  • Agrochemicals : 3-Bromobenzylamine is used in the production of certain agrochemicals, possibly pesticides or fertilizers .

  • Chemical Education : Due to its interesting properties, 3-Bromobenzylamine can be used in chemical education as a teaching tool or in laboratory experiments .

  • Bioprocessing : 3-Bromobenzylamine hydrochloride is used in bioprocessing . Bioprocessing is a technology used for transferring the current laboratory-based science of genetic engineering into the practical production of biotherapeutic drugs.

  • Cell Culture and Transfection : It’s used in cell culture and transfection . Transfection is a method of introducing nucleic acids into cells. It’s used in cellular research for gene expression and protein production.

  • Cell and Gene Therapy : 3-Bromobenzylamine hydrochloride is used in cell and gene therapy . Gene therapy is a technique that modifies a person’s genes to treat or cure disease.

  • Chemical Education : Due to its interesting properties, 3-Bromobenzylamine can be used in chemical education as a teaching tool or in laboratory experiments .

  • Chemical Research : 3-Bromobenzylamine is often used in chemical research, particularly in the field of organic synthesis . It can act as a building block in the synthesis of various organic compounds .

  • Material Science : In material science, 3-Bromobenzylamine could potentially be used in the creation of new materials .

Safety And Hazards

3-Bromobenzylamine is harmful if swallowed and in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-bromophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYJXERPRICYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145457
Record name Benzenemethanamine, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzylamine

CAS RN

10269-01-9
Record name Benzenemethanamine, 3-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010269019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromobenzylamine
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Bromo-benzylamine HCl salt (0.75 g) was dissolved in 10 mL 15% IPA in CH2Cl2. 7 drops of 10N Sodium Hydroxide (NaOH) was added and stirred for 3 minutes. To the reaction mixture, 5 mL of dH2O was added and stirred for 5 minutes. The IPA/CH2Cl2 layer was extracted. The aqueous layer was rinsed with 10 mL 15% IPA in CH2Cl2. All organic layers were added together and concentrated under vacuum. MS (ESI+) for C7H8BrN m/z 186.3 (M+H)+
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
WR Meindl, E Von Angerer… - Journal of medicinal …, 1984 - ACS Publications
… (19, MIC 10.2 pg/mL, M.tuberculosis H 37 Ra), and N-methyl-3-bromobenzylamine hydrochloride (29, MIC 19.2 pg/mL, M. tuberculosis H 37 Ra). In the series of benzylamines with the …
Number of citations: 72 pubs.acs.org
N Laidaoui, A Miloudi, D El Abed, H Doucet - Synthesis, 2010 - thieme-connect.com
The palladium-catalysed direct arylation of bromobenzylacetamide derivatives using a wide variety of heteroaromatics gives a very simple access to heteroarylated benzylacetamides. 2-…
Number of citations: 14 www.thieme-connect.com
LI Robins, JC Fettinger, DS Tinti… - Journal of Combinatorial …, 2007 - ACS Publications
… To ensure that this ester → amide selectivity was not due to the particular reactivity of 3-bromobenzylamine, we reacted 2 with five additional amines. As shown in Scheme 3, the C5 …
Number of citations: 10 pubs.acs.org
V Balraju, DS Reddy, M Periasamy, J Iqbal - Tetrahedron letters, 2005 - Elsevier
… resulting dipeptide coupling with 3-bromobenzylamine gave 2a, … followed by reaction with 3-bromobenzylamine to produce 2b in … 3c, except that 3-bromobenzylamine was replaced by 3-…
Number of citations: 19 www.sciencedirect.com
HN Ikome, F Ntie-Kang, MN Ngemenya, Z Tu… - Chemistry Central …, 2016 - Springer
… Reductive amination of the methanone analogues 7d and 7e with 3-bromobenzylamine afforded 9d and 9e (Scheme 1, method C) [37]. The synthesized 1,4-disubstituted piperidine …
Number of citations: 2 link.springer.com
J Born, M Manica, J Cadow, G Markert… - Machine Learning …, 2021 - iopscience.iop.org
… Finally, with this end-to-end framework, we synthesize 3-Bromobenzylamine, a potential inhibitor of the host ACE2 protein, solely based on the recommendations of a molecular …
Number of citations: 31 iopscience.iop.org
M Kazusaki, T Yamaguchi - CHROMATOGRAPHY-TOKYO-SOCIETY …, 2006 - chromsoc.jp
Retention behavior of halogenated benzylamines on an ODS stationary phase was studied using phosphate buffer (20 mM, pH 2.0)/acetonitrile (95/5, v/v,%) as a mobile phase. The …
Number of citations: 5 www.chromsoc.jp
Y Yokoyama, T Yamaguchi, M Sato… - Chemical and …, 2006 - jstage.jst.go.jp
Brominations of unprotected aromatic amino acids such as phenylalanine, tyrosine, and glycine, with bromoisocyanuric acid mono sodium salt (BICA-Na) were conducted in 60% aq. …
Number of citations: 19 www.jstage.jst.go.jp
C Loc'h, K Mardon, H Valette, C Brutesco… - Nuclear medicine and …, 1994 - Elsevier
… 3-Bromobenzylamine hydrochloride and cyanamide were … In comparison, tR of cyanamide and 3-bromobenzylamine … similar to that observed for 3-bromobenzylamine in D,O and …
Number of citations: 67 www.sciencedirect.com
IR Greig, GL Baillie, M Abdelrahman… - Bioorganic & medicinal …, 2016 - Elsevier
… 3), using commercially-available α-methyl-4-bromobenzylamine and 3-bromobenzylamine respectively; both additions gave reductions in potency (IC 50 …
Number of citations: 21 www.sciencedirect.com

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